N-(2,3-dihydroindol-1-ylsulfonyl)-2-ethoxybenzamide
Description
N-(2,3-dihydroindol-1-ylsulfonyl)-2-ethoxybenzamide is a synthetic organic compound that belongs to the class of sulfonamide derivatives This compound is characterized by the presence of a 2,3-dihydroindole moiety, a sulfonyl group, and an ethoxybenzamide group
Properties
IUPAC Name |
N-(2,3-dihydroindol-1-ylsulfonyl)-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-2-23-16-10-6-4-8-14(16)17(20)18-24(21,22)19-12-11-13-7-3-5-9-15(13)19/h3-10H,2,11-12H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJUFFAJDCFRDHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NS(=O)(=O)N2CCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydroindol-1-ylsulfonyl)-2-ethoxybenzamide typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of 2,3-dihydroindole: This can be achieved through the reduction of indole derivatives using boron hydrides.
Sulfonylation: The 2,3-dihydroindole is then reacted with a sulfonyl chloride derivative under basic conditions to introduce the sulfonyl group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
N-(2,3-dihydroindol-1-ylsulfonyl)-2-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfinyl or thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfinyl and thiol derivatives.
Substitution: Various substituted sulfonamide derivatives.
Scientific Research Applications
N-(2,3-dihydroindol-1-ylsulfonyl)-2-ethoxybenzamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent due to its ability to interact with biological targets.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
Pharmaceutical Research: It serves as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: The compound is used in the synthesis of other complex molecules and as a reagent in various chemical processes.
Mechanism of Action
The mechanism of action of N-(2,3-dihydroindol-1-ylsulfonyl)-2-ethoxybenzamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonyl group is known to form strong interactions with amino acid residues in the active sites of enzymes, leading to inhibition of enzyme activity . Additionally, the compound can bind to receptors, modulating their activity and influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- N-(2,3-dihydroindol-1-ylsulfonyl)-2-methoxybenzamide
- N-(2,3-dihydroindol-1-ylsulfonyl)-2-propoxybenzamide
- N-(2,3-dihydroindol-1-ylsulfonyl)-2-butoxybenzamide
Uniqueness
N-(2,3-dihydroindol-1-ylsulfonyl)-2-ethoxybenzamide is unique due to the presence of the ethoxy group, which can influence its pharmacokinetic properties, such as solubility and bioavailability . This makes it a valuable compound for drug development and other scientific research applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
